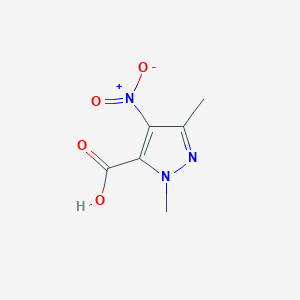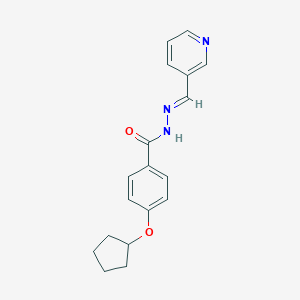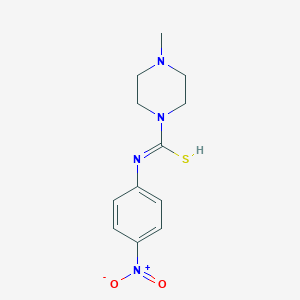
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
概要
説明
“1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . Its properties may facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.
Synthesis of Pyrazole Derivatives
It serves as a key intermediate in the synthesis of pyrazole derivatives, which are valuable in medicinal chemistry for their diverse biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them significant for drug discovery.
Agricultural Chemistry
In agriculture, pyrazole derivatives, which can be synthesized using this compound, are used to develop new herbicides and pesticides. Their ability to disrupt biological pathways in pests makes them effective for crop protection .
Material Science
The compound’s role in material science involves the development of new materials with potential applications in various industries, including electronics and pharmaceuticals .
Environmental Science
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid may be used in environmental science research to study its degradation products and their environmental impact. Understanding its behavior in different ecosystems can inform safer chemical practices .
Chemical Synthesis
It is a versatile building block in chemical synthesis, contributing to the creation of complex molecules for various chemical industries . Its reactivity and stability under different conditions make it a valuable compound for synthetic chemists.
作用機序
Target of Action
Similar compounds have been shown to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
This interaction can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The presence of functional groups like the carboxylic acid and nitro group could also influence its metabolism and excretion .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Action Environment
The action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability .
特性
IUPAC Name |
2,5-dimethyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTUAJONAXPWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361192 | |
| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
3920-37-4 | |
| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3920-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B454623.png)
![4-(cyclopentyloxy)-N'-[(5-ethyl-2-thienyl)methylene]benzohydrazide](/img/structure/B454624.png)
![N'-(4-methoxybenzylidene)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B454625.png)
![4-(cyclopentyloxy)-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B454628.png)
![4-(cyclopentyloxy)-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454629.png)
![4-{2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B454630.png)
![2-hydroxy-3,5-diisopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}benzohydrazide](/img/structure/B454635.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454637.png)
![1-[4-(Benzyloxy)phenyl]-4-{3,5-bisnitrobenzoyl}piperazine](/img/structure/B454638.png)
![4-(cyclopentyloxy)-N'-[1-(4-ethylphenyl)ethylidene]benzohydrazide](/img/structure/B454640.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454641.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454642.png)